

# Spectroscopic and Signaling Profile of MMB-FUBICA: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 2-[1-(4-fluorobenzyl)-1*h*-indole-3-carboxamido]-3,3-dimethylbutanoate

**Cat. No.:** B593391

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## Introduction

MMB-FUBICA (also known as AMB-FUBICA) is a potent synthetic cannabinoid that has been identified in forensic casework. As an indole-based agonist of the cannabinoid type 1 (CB1) receptor, its characterization is crucial for the fields of forensic science, toxicology, and pharmacology. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) of MMB-FUBICA and a detailed visualization of its primary signaling pathway.

## Chemical Information

Property	Value
Chemical Name	Methyl (2 <i>S</i> )-2-({1-[(4-fluorophenyl)methyl]-1 <i>H</i> -indol-3-yl}formamido)-3-methylbutanoate
Molecular Formula	C <sub>22</sub> H <sub>23</sub> FN <sub>2</sub> O <sub>3</sub>
Molecular Weight	382.43 g/mol
CAS Number	1971007-90-5

## Spectroscopic Data

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CD<sub>3</sub>OD)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.10	s	1H	Indole H-2
7.65	d	1H	Indole H-4
7.40	d	1H	Indole H-7
7.25-7.15	m	4H	Aromatic H (Indole H-5, H-6, Fluorophenyl H-2', H-6')
7.05	t	2H	Fluorophenyl H-3', H-5'
5.42	s	2H	-CH <sub>2</sub> - (benzyl)
4.55	d	1H	α-CH (valine)
3.75	s	3H	-OCH <sub>3</sub> (ester)
2.25	m	1H	β-CH (valine)
1.05	d	6H	γ-CH <sub>3</sub> (valine)

## Infrared (IR) Spectroscopy

The following are characteristic absorption bands expected for MMB-FUBICA based on its functional groups. A representative spectrum would show these key vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2960-2870	Medium	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ester)
~1650	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~1250	Strong	C-O Stretch (Ester)
~1220	Strong	C-F Stretch (Fluorophenyl)

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[1]

m/z	Relative Intensity	Proposed Fragment Ion
382	Moderate	[M] <sup>+</sup>
323	Moderate	[M - COOCH <sub>3</sub> ] <sup>+</sup>
253	High	[Indole-3-carboxamide moiety] <sup>+</sup>
143	Moderate	[Valine methyl ester moiety] <sup>+</sup>
109	High	[Fluorobenzyl] <sup>+</sup>

## Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- **Sample Preparation:** The analyte was diluted to approximately 19 mg/mL in methanol-d<sub>4</sub>, containing tetramethylsilane (TMS) as a 0 ppm reference and maleic acid as a quantitative internal standard.

- Instrument: A 400 MHz NMR spectrometer was used.
- Parameters:
  - Spectral width: -3 ppm to 13 ppm
  - Pulse angle: 90°
  - Delay between pulses: 45 seconds

#### Gas Chromatography/Mass Spectrometry (GC/MS)[1]

- Sample Preparation: The analyte was diluted to approximately 5 mg/mL in a 9:1 mixture of chloroform and methanol.
- Instrument: An Agilent gas chromatograph with a mass selective detector (MSD) was operated in split mode.
- Column: An HP-5MS column (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent was used.
- Carrier Gas: Helium at a flow rate of 1.5 mL/min.
- Temperatures:
  - Injector: 280°C
  - MSD transfer line: 280°C
  - MS Source: 230°C
  - MS Quadrupole: 150°C
- Oven Program:
  - Initial temperature of 100°C held for 1.0 minute.
  - Ramped to 280°C at a rate of 12°C/min.
  - Held at the final temperature for 9.0 minutes.

- Injection Parameters: 1  $\mu$ L injection with a split ratio of 25:1.
- MS Parameters:
  - Mass scan range: 30-550 amu
  - Threshold: 150
  - Acquisition mode: Scan

#### Infrared Spectroscopy (FTIR)[2]

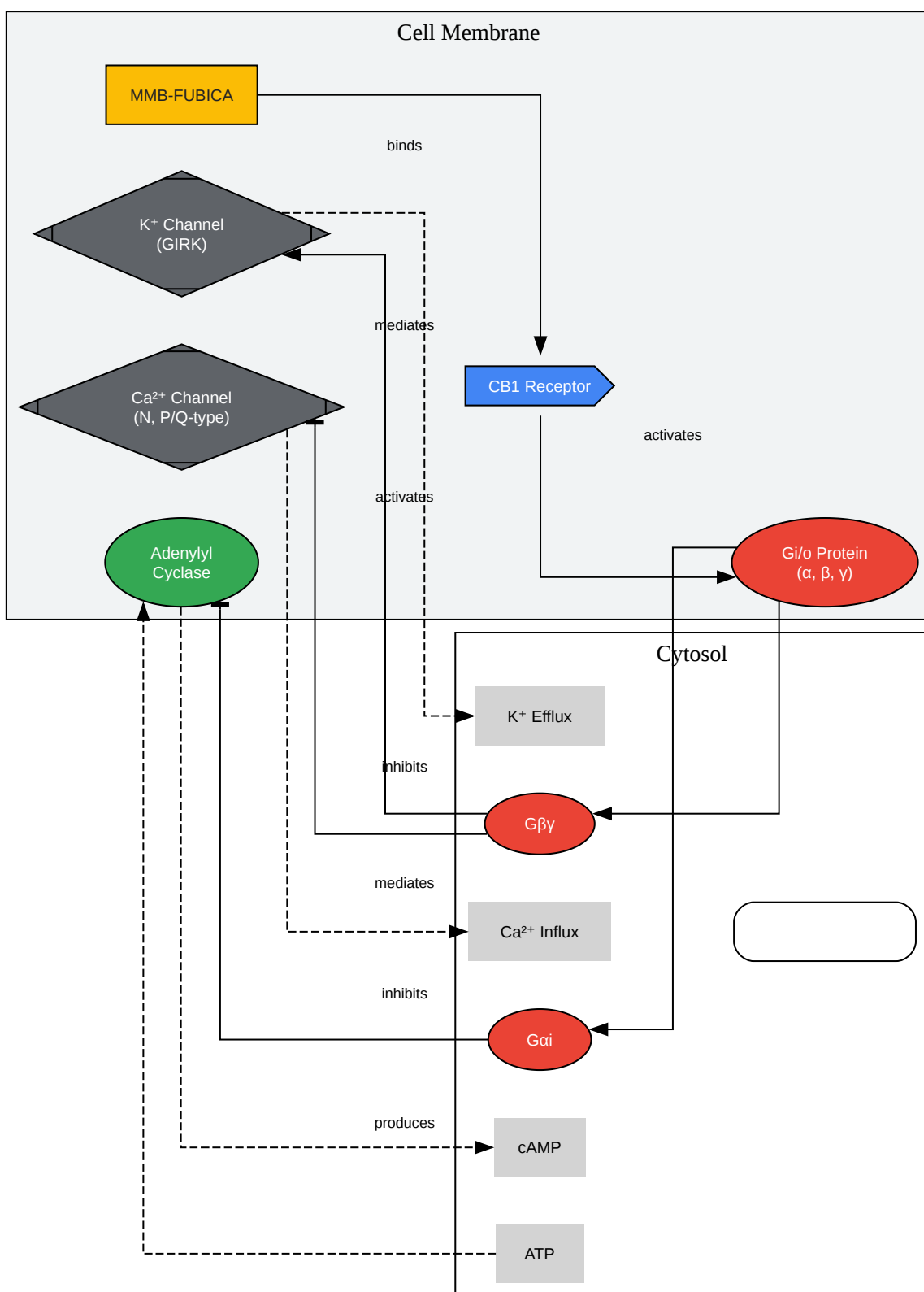
- Instrument: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) attachment (1 bounce).
- Scan Parameters: 32 scans were collected for the final spectrum.

## CB1 Receptor Signaling Pathway

MMB-FUBICA acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[3] Activation of the CB1 receptor by MMB-FUBICA initiates two primary signaling cascades: a G-protein-dependent pathway and a  $\beta$ -arrestin-dependent pathway. These pathways ultimately modulate neuronal activity.

## G-Protein Dependent Signaling

Upon agonist binding, the CB1 receptor activates inhibitory G-proteins ( $G_i/o$ ).[4] This leads to the dissociation of the  $G\alpha$  and  $G\beta\gamma$  subunits, which then modulate downstream effectors. The primary consequences of this pathway are the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4] Specifically, it inhibits N-type and P/Q-type calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]

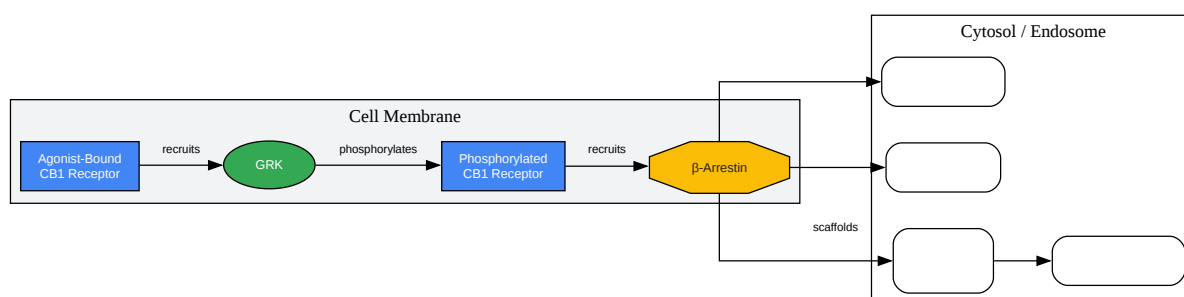


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G-Protein Dependent Signaling Pathway of MMB-FUBICA at the CB1 Receptor.

## $\beta$ -Arrestin Dependent Signaling

Following agonist binding and G-protein activation, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of  $\beta$ -arrestins.  $\beta$ -arrestin binding blocks further G-protein coupling, leading to receptor desensitization and internalization. Additionally,  $\beta$ -arrestins can act as scaffolds for other signaling proteins, such as mitogen-activated protein kinases (MAPKs), initiating a separate wave of cellular signaling that can influence gene expression and other long-term cellular processes.



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